Cas no 339012-83-8 (5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid)
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide
- 339012-83-8
- 5-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-1,2-oxazole-3-carboxylic acid
- HEYOBNARZABBEQ-UHFFFAOYSA-N
- 5-methyl-4-[[3-(trifluoromethyl)anilino]carbonyl]-3-isoxazolecarboxylic acid
- 5-methyl-4-([3-(trifluoromethyl)anilino]carbonyl)-3-isoxazolecarboxylic acid
- AKOS005070989
- 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylicacid
- 5-methyl-4-(3-(trifluoromethyl)phenylcarbamoyl)isoxazole-3-carboxylic acid
- SCHEMBL7824661
- MFCD00793091
- 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid
- CS-0327694
- 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid
- 7J-922
- 5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic Acid
- 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid
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- MDL: MFCD00793091
- Inchi: 1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21)
- InChI Key: HEYOBNARZABBEQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)NC(C1C(C(=O)O)=NOC=1C)=O)(F)F
Computed Properties
- Exact Mass: 314.05144126g/mol
- Monoisotopic Mass: 314.05144126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- Melting Point: 178
- Boiling Point: 178°C
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM309343-1g |
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |
339012-83-8 | 95% | 1g |
$793 | 2021-08-18 | |
| TRC | M029640-50mg |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid |
339012-83-8 | 50mg |
$ 380.00 | 2022-06-04 | ||
| TRC | M029640-100mg |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid |
339012-83-8 | 100mg |
$ 625.00 | 2022-06-04 | ||
| Apollo Scientific | PC9441-500mg |
3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide |
339012-83-8 | 500mg |
£147.00 | 2023-09-01 | ||
| Chemenu | CM309343-1g |
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |
339012-83-8 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB157678-500 mg |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |
339012-83-8 | 500 mg |
€620.80 | 2023-07-20 | ||
| abcr | AB157678-1 g |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |
339012-83-8 | 1 g |
€950.60 | 2023-07-20 | ||
| abcr | AB157678-500mg |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |
339012-83-8 | 500mg |
€620.80 | 2025-02-19 | ||
| abcr | AB157678-1g |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |
339012-83-8 | 1g |
€950.60 | 2025-02-19 | ||
| Ambeed | A113910-1g |
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |
339012-83-8 | 95+% | 1g |
$619.0 | 2024-04-19 |
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid Suppliers
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid
Introduction to 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid (CAS No. 339012-83-8)
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 339012-83-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes an isoxazole core functionalized with a methyl group, a carbonyl group, and a trifluoromethyl-substituted aniline moiety. The unique combination of these structural elements imparts distinct chemical properties and biological activities, making it a subject of extensive research and development.
The isoxazole ring is a heterocyclic structure consisting of three carbon atoms and one oxygen atom, forming a fused system that is commonly found in various bioactive natural products and synthetic drugs. The presence of the methyl group at the 5-position of the isoxazole ring influences the electronic distribution and reactivity of the molecule, while the carbonyl group at the 4-position serves as a key site for further functionalization and interaction with biological targets. The most notable feature of this compound is the 3-(trifluoromethyl)anilinocarbonyl substituent, which introduces a highly electronegative trifluoromethyl group adjacent to an aniline ring. This substitution pattern is strategically designed to enhance binding affinity and metabolic stability, critical factors in drug design.
In recent years, the pharmaceutical industry has placed increasing emphasis on the development of novel heterocyclic compounds due to their proven efficacy in modulating biological pathways. The 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid has been extensively studied for its potential applications in treating various therapeutic conditions. Its structural motifs are reminiscent of known pharmacophores that exhibit anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group, in particular, is well-documented for its ability to improve pharmacokinetic profiles by enhancing lipophilicity and metabolic resistance.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with biological targets with remarkable accuracy. Molecular docking studies have revealed that the 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid can effectively bind to enzymes and receptors involved in inflammatory responses and cell proliferation. These findings have spurred interest in synthesizing analogs with optimized bioactivity for therapeutic use. The compound’s ability to interact with multiple targets suggests its potential as a multitargeted drug candidate, which could reduce side effects associated with single-target therapies.
The synthesis of 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group into the aniline ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have made it feasible to incorporate this moiety efficiently. These advancements have not only simplified the synthesis process but also opened up new avenues for exploring related compounds.
The biological activity of this compound has been preliminarily evaluated through in vitro assays targeting key disease-related pathways. Preliminary results indicate that it exhibits inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation. Additionally, it demonstrates interactions with kinases involved in cancer cell signaling pathways, suggesting its potential as an anticancer agent. These findings are particularly promising given the growing demand for alternative treatments due to rising drug resistance.
The pharmacokinetic properties of 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid are also under investigation to assess its suitability for clinical development. Studies using animal models have shown that it exhibits favorable distribution characteristics, with moderate bioavailability and prolonged half-life. These attributes are crucial for ensuring that the drug remains effective at therapeutic concentrations over time. Furthermore, preliminary toxicity studies suggest that it is well-tolerated at doses comparable to those expected for clinical use.
The development of this compound aligns with broader trends in medicinal chemistry aimed at creating drugs with improved efficacy and reduced side effects. The integration of computational modeling with experimental synthesis has accelerated the discovery process significantly. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can rapidly identify promising candidates for further optimization.
Future directions for research on 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid include exploring its mechanism of action in greater detail and evaluating its efficacy in vivo models relevant to human diseases. Additionally, efforts are underway to develop derivatives with enhanced potency or selectivity by modifying specific structural features while maintaining overall pharmacological profiles similar to those observed with the parent compound.
In conclusion,5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid (CAS No. 339012-83-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural composition and promising biological activities. Its potential applications in treating inflammatory diseases and cancer make it a valuable candidate for further development into novel therapeutics aimed at addressing unmet medical needs.
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